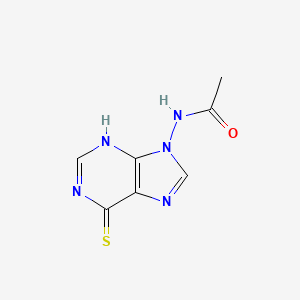
N-(6-sulfanylidene-3H-purin-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-sulfanylidene-3H-purin-9-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a purine ring system with a sulfanylidene group at the 6-position and an acetamide group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-sulfanylidene-3H-purin-9-yl)acetamide typically involves the reaction of purine derivatives with thiol-containing reagents under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a thiol reagent to introduce the sulfanylidene group. The resulting intermediate is then reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-sulfanylidene-3H-purin-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-sulfanylidene-3H-purin-9-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-sulfanylidene-3H-purin-9-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the purine ring system can interact with nucleotide-binding sites, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-sulfanylidene-3H-purin-9-yl)ethylacetamide
- N-(6-sulfanylidene-3H-purin-9-yl)benzamide
Uniqueness
N-(6-sulfanylidene-3H-purin-9-yl)acetamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
CAS No. |
34993-27-6 |
|---|---|
Molecular Formula |
C7H7N5OS |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
N-(6-sulfanylidene-3H-purin-9-yl)acetamide |
InChI |
InChI=1S/C7H7N5OS/c1-4(13)11-12-3-10-5-6(12)8-2-9-7(5)14/h2-3H,1H3,(H,11,13)(H,8,9,14) |
InChI Key |
GXGFBHCIBIAKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C=NC2=C1NC=NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















